
4-(sec-Butylamino)pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(sec-Butylamino)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a sec-butylamino group at the 4-position and a carboxylic acid group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butylamino)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the sec-Butylamino Group: The sec-butylamino group can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrimidine can be reacted with sec-butylamine under basic conditions to yield 4-(sec-butylamino)pyrimidine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrimidine derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
4-(sec-Butylamino)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: sec-Butylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as pyrimidine-2,4-dicarboxylic acid.
Reduction: Formation of reduced derivatives such as 4-(sec-butylamino)pyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
4-(sec-Butylamino)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(sec-Butylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
4-Aminopyrimidine-2-carboxylic acid: Similar structure but lacks the sec-butylamino group.
4-(tert-Butylamino)pyrimidine-2-carboxylic acid: Similar structure but with a tert-butylamino group instead of a sec-butylamino group.
4-(Isopropylamino)pyrimidine-2-carboxylic acid: Similar structure but with an isopropylamino group.
Uniqueness
4-(sec-Butylamino)pyrimidine-2-carboxylic acid is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity. The sec-butyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
4-(butan-2-ylamino)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-3-6(2)11-7-4-5-10-8(12-7)9(13)14/h4-6H,3H2,1-2H3,(H,13,14)(H,10,11,12) |
InChIキー |
YFMDCTCOIFZCJK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=NC(=NC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


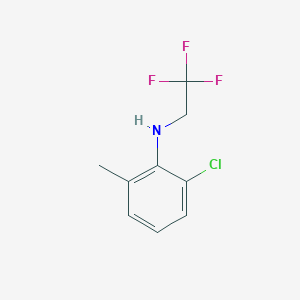
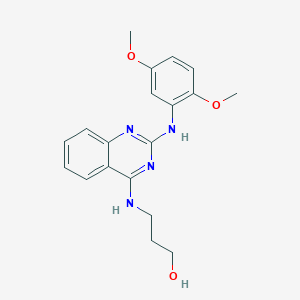
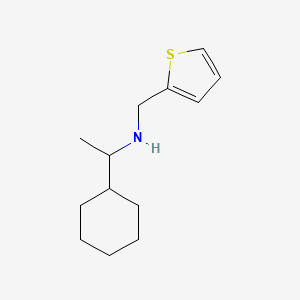
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
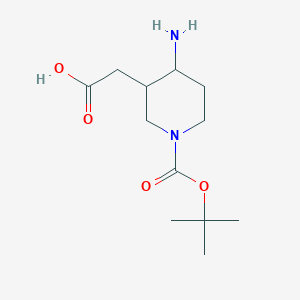
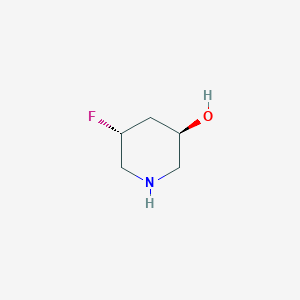
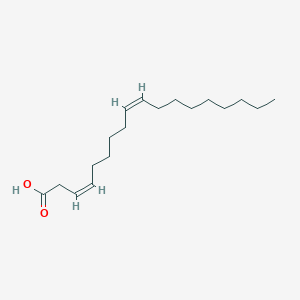

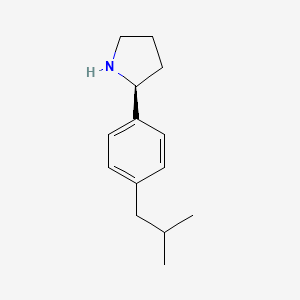
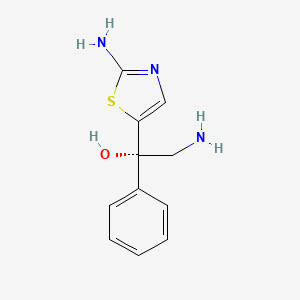
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
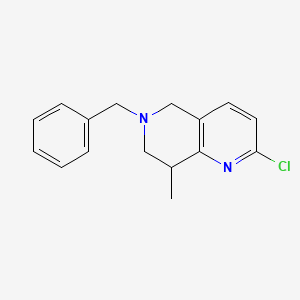
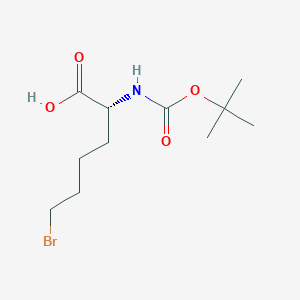
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
